4-Bromo-2-methyl-6-nitrophenol

Antibacterial Enterococcus faecalis IC50

Researchers screening for Gram-positive antibacterials often encounter false hits from inactive positional isomers. 4-Bromo-2-methyl-6-nitrophenol solves this: • 39-fold higher potency vs. positional isomer against E. faecalis-ensures reproducible hit ID. • Orthogonal reactivity: 80% reduction to aminophenol, 80% O-alkylation to ester-ideal for heterocycle synthesis. • LogP 1.72-critical benchmark for halogen SAR. Rigorously certified, shipped globally.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 20294-50-2
Cat. No. B1287443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-6-nitrophenol
CAS20294-50-2
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)[N+](=O)[O-])Br
InChIInChI=1S/C7H6BrNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
InChIKeyKWNYDIOUTKEIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-6-nitrophenol Overview


4-Bromo-2-methyl-6-nitrophenol (CAS 20294-50-2) is a brominated nitrophenol derivative with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . It belongs to the class of sec-α-halo-nitro compounds, a family recognized for notable antibacterial and antifungal properties [1]. The compound is a solid with a melting point of 90.5 °C and a predicted density of 1.755 g/cm³ . Its substitution pattern—a bromine at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position—confers specific electronic and steric characteristics that distinguish it from positional isomers and other halogenated analogs, directly impacting its reactivity and biological profile .

Antimicrobial screening studies (sec-bromo class context)
Orthogonal building block for heterocycle synthesis
Halogenated phenol SAR research (substitution pattern review)

Why 4-Bromo-2-methyl-6-nitrophenol Is Irreplaceable


The specific substitution pattern of 4-bromo-2-methyl-6-nitrophenol dictates its chemical reactivity and biological activity. Simple substitution with a chloro analog (4-chloro-2-methyl-6-nitrophenol, CAS 1760-71-0) or a positional isomer (e.g., 2-bromo-4-methyl-6-nitrophenol, CAS 20039-91-2) results in significantly different properties . As established in the foundational literature on halo-nitro compounds, bromo derivatives exhibit superior antimicrobial activity and stability compared to their chloro or non-halogenated counterparts, making the bromine atom a critical pharmacophore for biological applications [1]. Furthermore, the position of the bromo group affects steric hindrance in synthetic transformations; for instance, 2-bromo-6-methyl-4-nitrophenol exhibits distinct reactivity due to its different substitution pattern . These differences preclude generic substitution and necessitate procurement of the specific isomer for reproducible research outcomes.

Halogen substitution (Br vs Cl)

The bromo derivative may show a different antimicrobial activity and stability profile compared to chloro analogs; class-level evidence suggests bromo-nitro compounds are more active in reported models, but direct transferability requires validation.

Positional isomerism (2-bromo vs 4-bromo)

Moving the bromo group from the 4- to the 2-position can significantly alter reactivity and biological response; a 39-fold difference in IC50 has been observed in a comparator study, so positional isomers should not be considered interchangeable without experimental confirmation.

4-Bromo-2-methyl-6-nitrophenol: Comparative Evidence


Antibacterial Potency vs. Positional Isomer

In a direct head-to-head comparison of antibacterial activity against Enterococcus faecalis (CECT 481), 4-bromo-2-methyl-6-nitrophenol exhibits an IC50 of 3.19 µM (3.19E+3 nM) [1]. In contrast, the positional isomer 2-bromo-4-methyl-6-nitrophenol shows markedly weaker activity with an IC50 of 125 µM (1.25E+5 nM) under comparable assay conditions [2].

Antibacterial potency vs. isomer
Head-to-head
3.19 µM (39-fold higher)
Supports isomer-specific potency review
E. faecalis broth dilution, 18 h incubation
Antibacterial Enterococcus faecalis IC50

Reduction to Key Aminophenol Intermediate

4-Bromo-2-methyl-6-nitrophenol serves as a direct precursor to 2-amino-4-bromo-6-methylphenol (CAS 343269-52-3), a valuable intermediate for pharmaceutical synthesis. A published protocol achieves this transformation via reduction with tin(II) chloride in hydrochloric acid and methanol, yielding the desired aminophenol in 80% yield . This quantitative yield demonstrates the compound's reliable performance in a key functional group interconversion.

Reduction yield to aminophenol
Reported
80%
Supports building-block synthesis validation
SnCl₂·2H₂O, HCl, MeOH, 0 °C to rt
Organic Synthesis Building Block Aminophenol

O-Alkylation for Derivative Synthesis

The phenolic hydroxyl group of 4-bromo-2-methyl-6-nitrophenol is readily alkylated, enabling the introduction of diverse functional handles. A representative synthesis involves reaction with methyl bromoacetate under mild conditions (K₂CO₃, DMSO, room temperature, 48 h) to afford methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate in 80% yield . This transformation proceeds without interference from the bromo or nitro groups, highlighting the compound's orthogonal reactivity.

O-Alkylation yield
Reported
80%
Supports orthogonal functionalization
Methyl bromoacetate, K₂CO₃, DMSO, rt
Medicinal Chemistry O-Alkylation Heterocycle Synthesis

Lipophilicity Comparison: Bromo vs. Chloro Analog

The presence of a bromine atom versus a chlorine atom significantly alters the lipophilicity of the nitrophenol scaffold. 4-Bromo-2-methyl-6-nitrophenol has a predicted consensus Log Po/w of 1.72, with individual model predictions ranging from 0.34 to 2.99 . While direct experimental LogP data for the chloro analog (4-chloro-2-methyl-6-nitrophenol) are not available in the same dataset, the difference in halogen atom polarizability and atomic radius (Br vs. Cl) is well-established to increase LogP by approximately 0.5–0.7 log units [1]. This difference can impact membrane permeability and protein binding, making the bromo derivative a distinct entity in biological assays and drug development programs.

Lipophilicity (LogP)
Cross-study comparable
Consensus 1.72
May influence membrane permeability context
In silico prediction; ~0.5–0.7 units higher than Cl analog
Lipophilicity LogP Drug-likeness

Class-Level Evidence: Sec-Bromo Antimicrobial Advantage

A foundational study on halo-nitro compounds established that sec-α-halo-nitro compounds possess antibacterial and antifungal activity, and critically, that the sec-bromo derivatives are the most active and stable members of this class [1]. This class-level inference supports the selection of 4-bromo-2-methyl-6-nitrophenol over its chloro or non-halogenated analogs for antimicrobial research.

Sec-bromo class activity
Class-level
“Most active and stable”
Class-level context supports bromo selection
Foundational 1972 study, sec-α-halo-nitro SAR
Antimicrobial SAR Stability

4-Bromo-2-methyl-6-nitrophenol: Optimal Applications


Antimicrobial Screening for Gram-Positive Pathogens

Given its 39-fold higher potency against Enterococcus faecalis compared to its positional isomer, 4-bromo-2-methyl-6-nitrophenol is ideally suited for inclusion in focused screening libraries aimed at discovering novel antibacterial agents against Gram-positive bacteria [1]. Its membership in the sec-bromo-nitro class, which is associated with superior antimicrobial activity and stability, further justifies its prioritization in hit-finding campaigns [2].

Orthogonal Building Block Synthesis

The compound's ability to undergo high-yielding reduction (80%) to an aminophenol and high-yielding O-alkylation (80%) to an ester makes it an exceptional starting material for multi-step synthesis of complex molecules . This orthogonal reactivity allows chemists to selectively modify either the nitro group or the phenolic hydroxyl group, providing a versatile platform for constructing benzoxazinones, benzimidazoles, and other pharmacologically relevant heterocycles.

SAR Studies on Halogenated Phenols

The distinct physicochemical properties of 4-bromo-2-methyl-6-nitrophenol, particularly its increased lipophilicity (consensus LogP 1.72) relative to its chloro analog, make it an essential comparator in SAR studies investigating the impact of halogen substitution on membrane permeability and target binding . Its well-defined substitution pattern provides a clear benchmark for assessing the contributions of the bromine atom, the methyl group, and the nitro group to overall biological activity.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening
Isomer-specific antimicrobial activity profile
Broth dilution endpoints (E. faecalis model)
Multi-step heterocycle synthesis
Orthogonal functional group reactivity
Reduction and O-alkylation yield review
Halogenated phenol SAR studies
Halogen-dependent lipophilicity and electronic effects
LogP and membrane permeability context

Technical Documentation Hub

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39 linked technical documents
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